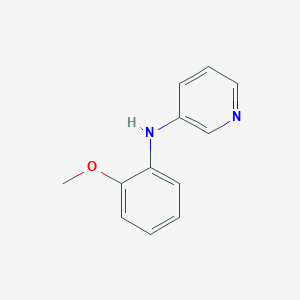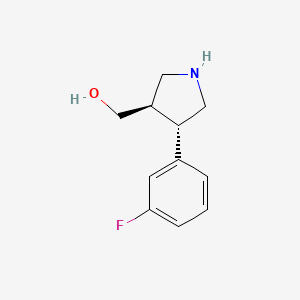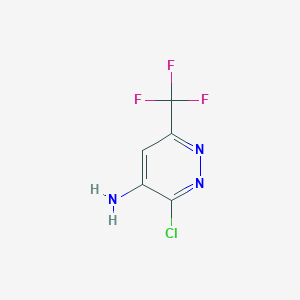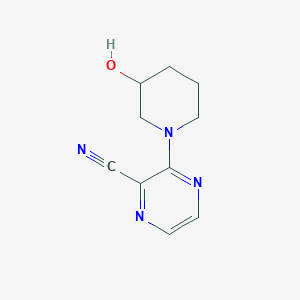
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide is an organic compound with the molecular formula C12H12N2O It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide typically involves the reaction of naphthalene derivatives with hydroxylamine and acetic acid derivatives. One common method includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, forming 2-aminonaphthalene.
Formation of Acetamide: The amine group reacts with acetic anhydride to form 2-acetamidonaphthalene.
Hydroxylation: The acetamide is then hydroxylated using hydroxylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. These methods are designed to be cost-effective and scalable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it back to its amine precursor.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are used under controlled conditions.
Major Products
Oxidation: Produces naphthoquinone derivatives.
Reduction: Yields 2-aminonaphthalene.
Substitution: Results in various substituted naphthalene derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-(naphthalen-2-yl)acetimidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit certain enzymes.
Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide involves its interaction with molecular targets such as enzymes and DNA. The hydroxylamine group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-2-(naphthalen-1-yl)acetimidamide: Similar structure but with the hydroxyl group on the 1-position of the naphthalene ring.
2-Aminonaphthalene: Precursor in the synthesis of N-Hydroxy-2-(naphthalen-2-yl)acetimidamide.
Naphthoquinone: Oxidation product of this compound.
Uniqueness
This compound is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
N'-hydroxy-2-naphthalen-2-ylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12(14-15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,15H,8H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPSZVNGFFBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
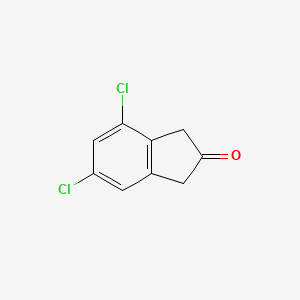

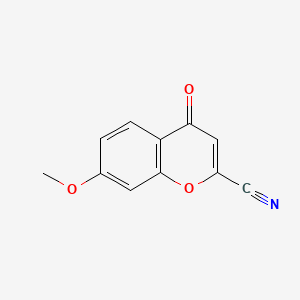
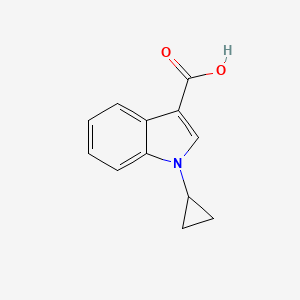
![7-Methoxyimidazo[1,2-a]quinoxaline](/img/structure/B11900737.png)
![1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11900745.png)
